
3-((Dimethylamino)methyl)-4-phenyl-1-oxaspiro(4.4)nonan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Dimetilamino)metil)-4-fenil-1-oxaspiro(4.4)nonan-2-ona es un compuesto orgánico complejo que pertenece a la clase de compuestos espiro. Los compuestos espiro se caracterizan por una estructura única en la que dos anillos están conectados a través de un solo átomo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-((Dimetilamino)metil)-4-fenil-1-oxaspiro(4.4)nonan-2-ona generalmente implica reacciones orgánicas de múltiples pasos. Un método común incluye la condensación de una cetona sustituida con fenilo con un agente de metilación dimetilamino, seguido de ciclización para formar la estructura espiro. Las condiciones de reacción a menudo requieren el uso de bases fuertes y temperaturas controladas para garantizar la formación del producto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para rendimiento y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para mantener condiciones de reacción consistentes. El uso de catalizadores y solventes que se pueden reciclar fácilmente también es común en entornos industriales para minimizar los residuos y reducir los costos.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-((Dimetilamino)metil)-4-fenil-1-oxaspiro(4.4)nonan-2-ona experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar óxidos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o aminas.
Sustitución: El grupo dimetilamino se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: A menudo se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Se pueden emplear agentes halogenantes o nucleófilos para reacciones de sustitución.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
3-((Dimetilamino)metil)-4-fenil-1-oxaspiro(4.4)nonan-2-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar interacciones enzimáticas y afinidades de unión.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 3-((Dimetilamino)metil)-4-fenil-1-oxaspiro(4.4)nonan-2-ona implica su interacción con objetivos moleculares como enzimas o receptores. El grupo dimetilamino puede participar en enlaces de hidrógeno o interacciones electrostáticas, mientras que la estructura espiro proporciona rigidez y especificidad en la unión. Estas interacciones pueden modular la actividad de las moléculas diana, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-(4-clorofenil)-3-((dimetilamino)metil)-1-oxaspiro(4.4)nonan-2-ona
- 3-metil-1-oxa-3,7-diazaspiro(4.4)nonan-2-ona clorhidrato
Singularidad
3-((Dimetilamino)metil)-4-fenil-1-oxaspiro(4.4)nonan-2-ona es único debido a su estructura espiro específica y la presencia tanto de un grupo dimetilamino como de un anillo de fenilo. Esta combinación de características proporciona una reactividad química y una actividad biológica distintas en comparación con otros compuestos espiro.
Propiedades
Número CAS |
78620-89-0 |
|---|---|
Fórmula molecular |
C17H23NO2 |
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
3-[(dimethylamino)methyl]-4-phenyl-1-oxaspiro[4.4]nonan-2-one |
InChI |
InChI=1S/C17H23NO2/c1-18(2)12-14-15(13-8-4-3-5-9-13)17(20-16(14)19)10-6-7-11-17/h3-5,8-9,14-15H,6-7,10-12H2,1-2H3 |
Clave InChI |
ZQBJUBIMAQXWLF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1C(C2(CCCC2)OC1=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


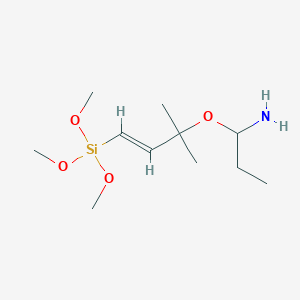
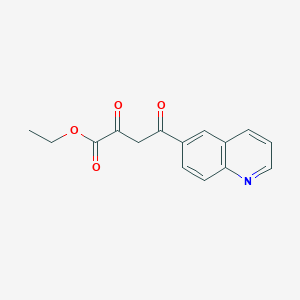
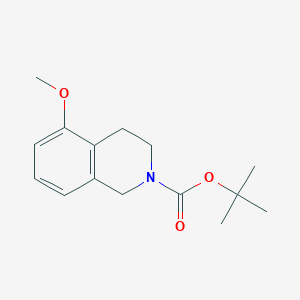

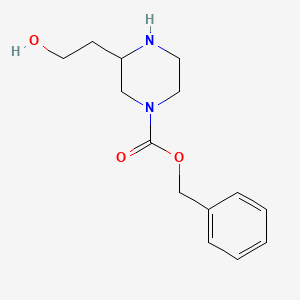

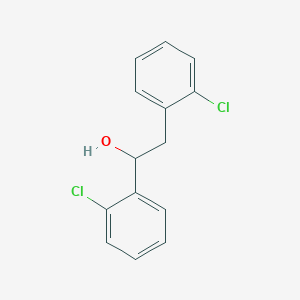
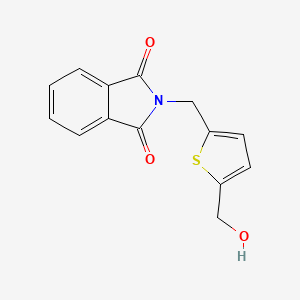
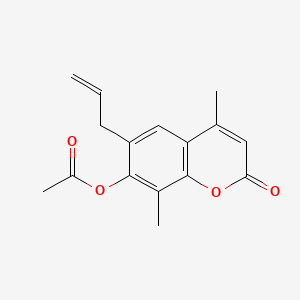
![N,N'-[Ethenyl(methyl)silanediyl]bis[N-(propan-2-yl)acetamide]](/img/structure/B11850649.png)

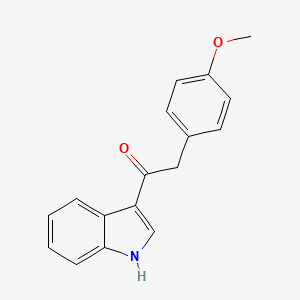

![5-Methyl-2-phenyl-6,7-dihydro-5H-oxazolo[4,5-f]indol-7-ol](/img/structure/B11850668.png)
